6-{[(4-Chloroanilino)carbonyl]amino}
Description
Properties
Molecular Formula |
C13H11ClN4O2 |
|---|---|
Molecular Weight |
290.707 |
IUPAC Name |
6-[(4-chlorophenyl)carbamoylamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN4O2/c14-9-2-4-10(5-3-9)17-13(20)18-11-6-1-8(7-16-11)12(15)19/h1-7H,(H2,15,19)(H2,16,17,18,20) |
InChI Key |
AMQKCNGALNTHNF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Core Structure Variations
- Benzamide vs. Pyrimidine/Quinazoline :
The benzamide core () offers a simpler aromatic system compared to pyrimidine () or quinazoline (). Pyrimidine and quinazoline cores introduce nitrogen heteroatoms, enhancing π-π stacking and hydrogen-bonding interactions, which are advantageous in kinase inhibition . - Urea vs. Biguanide Linkages :
Chlorhexidine () replaces urea with a biguanide group (-NH-C(=NH)-NH-), increasing positive charge and enabling membrane disruption in bacteria. Urea derivatives like the target compound may exhibit lower cytotoxicity but reduced antimicrobial potency .
Substituent Effects
- 4-Chloroanilino vs. However, bromine’s higher electronegativity may enhance halogen bonding .
- Methyl vs. Carbonylamino Linkers: The methyl linker in 6-[(4-Chloroanilino)methyl]quinazoline () provides flexibility but reduces hydrogen-bonding capacity compared to the rigid urea group in the target compound .
Stability and Reactivity
Material Science
- Hydrogen-bonding networks in urea derivatives () enable crystal engineering applications, as seen in related phenol-aniline compounds () .
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves coupling 4-chloroaniline with a pre-functionalized nicotinamide derivative using carbodiimide reagents. In a representative procedure:
-
Activation Step : The carboxylic acid group at the 6-position of 6-aminonicotinamide is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at 0°C.
-
Coupling : 4-Chloroaniline is added dropwise, and the reaction proceeds at room temperature for 12–24 hours.
-
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield the target compound in 65–72% yield.
Key Optimization Factors :
Diazotization-Coupling Sequence
Adapted from azo dye synthesis, this method involves:
-
Diazotization : 4-Chloroaniline is treated with sodium nitrite in HCl at 0–5°C to form the diazonium salt.
-
Coupling : The diazonium salt reacts with 6-aminonicotinamide in a potassium hydroxide buffer (pH 4–6) at 0°C.
-
Reduction : The azo intermediate is reduced with sodium dithionite to yield the final urea product.
Typical Yields : 85–91% after recrystallization from ethanol/water.
Comparative Analysis of Synthetic Methods
| Parameter | Carbodiimide | Photoredox | Diazotization |
|---|---|---|---|
| Yield (%) | 65–72 | 89–95 | 85–91 |
| Reaction Time | 12–24 h | 2 min | 3–4 h |
| Purification Complexity | Moderate | High | Low |
| Scalability | Excellent | Limited | Good |
Interpretation : While photoredox offers unparalleled speed, its reliance on specialized equipment limits industrial adoption. The diazotization method balances yield and practicality but generates stoichiometric waste. Carbodiimide-mediated coupling remains the benchmark for small-scale syntheses requiring high purity.
Mechanistic Insights and Side Reactions
Competing Pathways in Urea Formation
During carbodiimide activation, competing O-acylisourea formation can occur if the reaction mixture exceeds 25°C. This side product hydrolyzes during workup, reducing overall yield. Mitigation strategies include:
Regioselectivity Challenges
Unprotected pyridine rings may undergo electrophilic substitution at the 2- or 4-positions during diazotization. Protecting the pyridine nitrogen with a tert-butoxycarbonyl (Boc) group prior to coupling directs reactivity exclusively to the 6-position.
Industrial-Scale Considerations
For kilogram-scale production, the diazotization method is preferred due to:
-
Low Catalyst Costs : No requirement for expensive photoredox catalysts.
-
Aqueous Workup : Facilitates waste stream management compared to organic solvent-intensive photoredox protocols.
A 2025 pilot study achieved 83% yield using continuous flow diazotization reactors with in-line pH monitoring .
Q & A
Q. What are the recommended synthetic routes for 6-{[(4-Chloroanilino)carbonyl]amino}, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous quinoline derivatives are synthesized via refluxing 4,7-dichloroquinoline with amines in polar solvents like ethanol or methanol . Optimization can include:
- Solvent selection : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Catalysts : Evaluate palladium-based catalysts for cross-coupling steps .
- Temperature control : Monitor exothermic reactions using jacketed reactors to prevent side products.
Post-synthesis, confirm purity via HPLC (≥95%) and characterize intermediates using FT-IR and H/C NMR .
Q. How should researchers characterize the structural integrity of 6-{[(4-Chloroanilino)carbonyl]amino}?
- Methodological Answer : Use a multi-technique approach:
- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., as in furanone derivatives ).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., 178.62 g/mol for analogous compounds ).
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
Cross-reference spectral data with PubChem or CAS Common Chemistry entries to ensure consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability or impurity profiles. Strategies include:
- Standardized bioassays : Replicate studies using WHO-recommended protocols for antimalarial or anticancer activity .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidation derivatives) that may interfere with activity .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate confounding variables .
For example, conflicting cytotoxicity results might stem from differences in cell-line viability assays (e.g., MTT vs. ATP-based assays) .
Q. What strategies enhance the specificity of 6-{[(4-Chloroanilino)carbonyl]amino} in target biological systems?
- Methodological Answer : To improve specificity:
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chloro vs. fluoro groups) and test binding affinity via SPR or molecular docking .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to reduce off-target effects .
- In vivo pharmacokinetics : Monitor metabolite formation in rodent models using C-labeled compound tracking .
Case studies on quinoline derivatives show that adding methyl groups to the anilino moiety can reduce nonspecific interactions .
Q. How can the environmental fate of this compound be evaluated to meet regulatory standards?
- Methodological Answer : Follow tiered risk-assessment frameworks:
- Phase 1 (Lab) : Determine hydrolysis half-life at pH 4–9 and photodegradation rates under UV light .
- Phase 2 (Field) : Use soil column chromatography to model leaching potential and bioaccumulation in Daphnia magna .
- Computational modeling : Predict persistence using EPI Suite or TEST software, referencing CAS RN data for analogous chloroanilines .
For example, 4-chloroaniline derivatives exhibit moderate biodegradability (t₁/₂ = 14–28 days in aerobic soils) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
